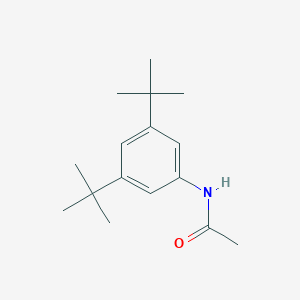
N-(3,5-Ditert-butylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Ditert-butylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline solid that is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-(3,5-Ditert-butylphenyl)acetamide is not fully understood. However, studies have suggested that N-(3,5-Ditert-butylphenyl)acetamide acts by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. N-(3,5-Ditert-butylphenyl)acetamide has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemische Und Physiologische Effekte
N-(3,5-Ditert-butylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3,5-Ditert-butylphenyl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3,5-Ditert-butylphenyl)acetamide has also been shown to reduce the levels of ROS and to increase the activity of antioxidant enzymes in cells. In vivo studies have shown that N-(3,5-Ditert-butylphenyl)acetamide can reduce inflammation and oxidative stress in animal models of various diseases, including Alzheimer's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-Ditert-butylphenyl)acetamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. N-(3,5-Ditert-butylphenyl)acetamide is also relatively inexpensive compared to other compounds with similar properties. However, N-(3,5-Ditert-butylphenyl)acetamide has some limitations, including its low solubility in water and its limited availability in some regions.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-Ditert-butylphenyl)acetamide. One direction is to investigate the potential of N-(3,5-Ditert-butylphenyl)acetamide as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore the use of N-(3,5-Ditert-butylphenyl)acetamide as a catalyst in organic synthesis reactions. Additionally, further research is needed to elucidate the mechanism of action of N-(3,5-Ditert-butylphenyl)acetamide and to identify potential side effects and drug interactions.
Synthesemethoden
The synthesis of N-(3,5-Ditert-butylphenyl)acetamide involves a multi-step process that includes the reaction of 3,5-ditert-butylphenol with acetic anhydride, followed by the reaction of the resulting product with ammonia. The final product is obtained through recrystallization from ethanol. The purity of the final product is determined using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(3,5-Ditert-butylphenyl)acetamide has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, N-(3,5-Ditert-butylphenyl)acetamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metal ions. In organic synthesis, N-(3,5-Ditert-butylphenyl)acetamide has been used as a catalyst in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction.
In medicinal chemistry, N-(3,5-Ditert-butylphenyl)acetamide has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-(3,5-Ditert-butylphenyl)acetamide has been investigated as a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(3,5-Ditert-butylphenyl)acetamide has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
37055-54-2 |
|---|---|
Produktname |
N-(3,5-Ditert-butylphenyl)acetamide |
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N-(3,5-ditert-butylphenyl)acetamide |
InChI |
InChI=1S/C16H25NO/c1-11(18)17-14-9-12(15(2,3)4)8-13(10-14)16(5,6)7/h8-10H,1-7H3,(H,17,18) |
InChI-Schlüssel |
PWXBXAZNZMAXED-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




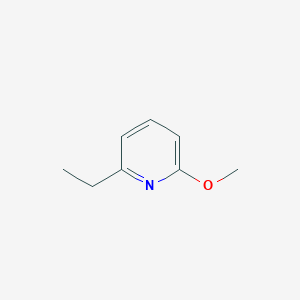
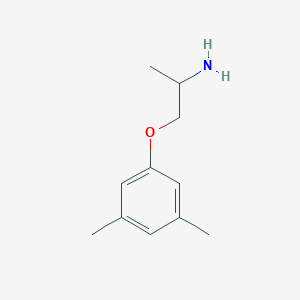
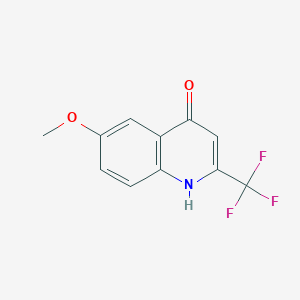
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)
![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)
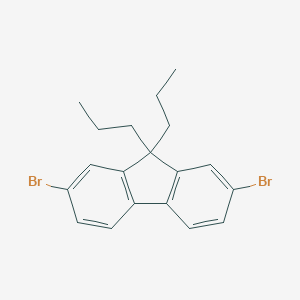
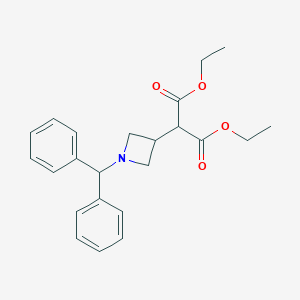
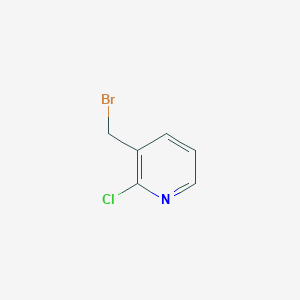
![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)
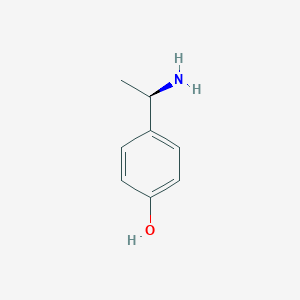
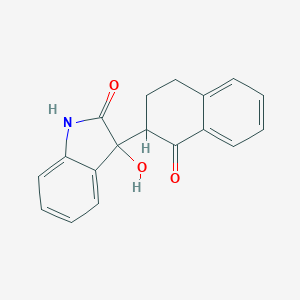
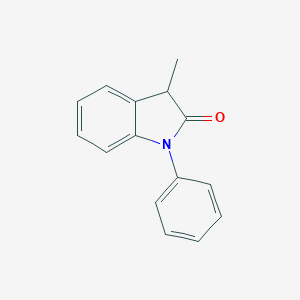
![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)